molecular formula C20H19F3N6O3 B12191900 Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B12191900
M. Wt: 448.4 g/mol
InChI Key: PANRDJWJBRSDMG-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a piperidin-4-yl carbonylamino benzoate backbone and a trifluoromethyl substituent on the triazole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazolopyridazine core may facilitate binding to aromatic pockets in biological targets .

Properties

Molecular Formula

C20H19F3N6O3

Molecular Weight

448.4 g/mol

IUPAC Name

methyl 4-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19F3N6O3/c1-32-18(31)13-2-4-14(5-3-13)24-17(30)12-8-10-28(11-9-12)16-7-6-15-25-26-19(20(21,22)23)29(15)27-16/h2-7,12H,8-11H2,1H3,(H,24,30)

InChI Key

PANRDJWJBRSDMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The triazolo[4,3-b]pyridazine moiety is synthesized via cyclization reactions involving hydrazine derivatives. A key intermediate, 3-(trifluoromethyl)-[1,2,] triazolo[4,3-b]pyridazin-6-amine, is prepared by reacting 6-chloropyridazine with trifluoroacetic anhydride in the presence of hydrazine hydrate . The reaction proceeds under reflux in chlorobenzene, with methanesulfonic acid catalyzing the elimination of trifluoroacetic acid . The cyclized product is isolated via reduced-pressure concentration and purified using silica gel chromatography .

Critical Parameters :

  • Temperature control during cyclization (110°C for 42 hours) .

  • Use of trifluoroacetic anhydride as both a reagent and solvent .

  • Final HPLC purity of 99.1% after column chromatography .

Functionalization of the Piperidine Ring

The piperidine ring is functionalized at the 4-position to introduce a carbonyl group. Starting with piperidin-4-one, a Wittig reaction installs a C2 chain using triphenylphosphine and ethyl bromoacetate . The resulting α,β-unsaturated ester undergoes hydrogenation with palladium on carbon (Pd/C) under 50 psi H₂ to yield a saturated ester . Reductive amination with formaldehyde or acetaldehyde introduces secondary amine groups, which are subsequently oxidized to aldehydes using Dess-Martin periodinane .

Key Observations :

  • Hydrogenation of the α,β-unsaturated ester produces a 75:25 mixture of cis- and trans-diastereomers .

  • LiAlH₄ reduction of esters to primary alcohols achieves >90% yield .

Coupling of Piperidine and Triazolo[4,3-b]Pyridazine

The piperidine and triazolo[4,3-b]pyridazine subunits are coupled via nucleophilic aromatic substitution. The 6-chloro position of the triazolo[4,3-b]pyridazine reacts with the piperidine’s secondary amine under basic conditions (Cs₂CO₃ in acetone) . This step requires 7–8 hours at 25°C, with KI as a catalyst to enhance reactivity . The product is purified via column chromatography (petroleum ether/ethyl acetate = 10:1) .

Optimization Insights :

  • Substituting Cs₂CO₃ with K₂CO₃ reduces yield by 15–20% .

  • Elevated temperatures (>40°C) lead to decomposition of the triazolo ring .

Amide Bond Formation with Methyl 4-Aminobenzoate

The final step involves coupling the piperidine-triazolo intermediate with methyl 4-aminobenzoate. Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and dimethylaminopyridine (DMAP) in dichloromethane, the reaction forms the amide bond within 8–10 hours at 25°C . The crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether = 10:1) .

Spectroscopic Validation :

  • ¹H NMR : A singlet at δ 10.46 ppm confirms the -CONH- group .

  • ¹³C NMR : Quartets at δ 156.13 and 121.81 ppm verify the -CF₃ and C-CF₃ groups .

  • HRMS : [M + Na]⁺ peak at m/z 471.1471 aligns with the molecular formula C₂₀H₁₉F₃N₆O₃ .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters from published methodologies:

StepReagents/ConditionsYield (%)Purity (%)Source
Triazolo ring synthesisTrifluoroacetic anhydride, CH₃SO₃H, 110°C7099.1
Piperidine hydrogenationPd/C, H₂ (50 psi), EtOH8598.5
Amide couplingEDCI, DMAP, CH₂Cl₂, 25°C60.899.3

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing side reactions during triazolo ring formation are minimized by slow addition of trifluoroacetic anhydride at 0°C .

  • Diastereomer Separation : The cis/trans mixture from hydrogenation is resolved via recrystallization in cold methyl tert-butyl ether (MTBE) .

  • Amide Hydrolysis : Moisture-sensitive steps are conducted under nitrogen to prevent decomposition of the EDCI-activated intermediate .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate. For instance:

  • Combination Therapies : Research has shown that combining cisplatin with other agents can enhance therapeutic efficacy against resistant cancer types. The incorporation of triazole derivatives has been linked to increased apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential changes .
  • Mechanistic Insights : The compound's structure suggests it may interact with DNA and influence cellular pathways related to proliferation and apoptosis. Studies indicate that such compounds can induce cell cycle arrest and promote apoptotic pathways in various cancer cell lines .

Neuroprotective Effects

Some derivatives of the triazole class have demonstrated neuroprotective properties, potentially making this compound a candidate for further exploration in neurodegenerative diseases. The modulation of oxidative stress and inflammation is a critical area of research in this context.

Targeted Therapies

The unique structure of this compound positions it as a promising candidate for the development of targeted therapies. Its ability to selectively target cancer cells while sparing healthy tissue could lead to reduced side effects compared to conventional chemotherapy agents.

Formulation Development

The compound's solubility and stability are crucial for its formulation into effective drug delivery systems. Research into its pharmacokinetics and bioavailability will be essential for advancing its applications in clinical settings.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • In Vitro Studies : Investigations into the cytotoxic effects of triazole-containing benzoates have shown promising results in inhibiting tumor growth across various cancer types.
  • Animal Models : Preclinical trials using animal models have demonstrated the potential for enhanced survival rates when treated with combinations involving triazole derivatives and established chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism of action of Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs in the Triazolopyridazine Family

The following compounds share the triazolopyridazine core but differ in substituents and linker groups, leading to distinct pharmacological profiles:

Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight Notable Features
Target Compound C₂₂H₁₉F₃N₆O₃ Piperidin-4-yl, methyl benzoate, CF₃ on triazole 496.4 g/mol Ester group for prodrug potential; piperidine linker for conformational flexibility
4-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 1058447-40-7) C₁₇H₁₆F₃N₇O Piperazine-carboxamide, CF₃-phenyl 391.4 g/mol Piperazine linker enhances solubility; carboxamide improves target affinity
4-{3-Ethyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}-N-[4-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide (CAS 1058228-75-3) C₁₉H₂₀F₃N₇O Ethyl-triazole, CF₃-phenyl, piperazine 419.4 g/mol Ethyl group on triazole increases steric bulk; para-CF₃-phenyl enhances selectivity
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)-4-Piperidyl]Phenoxy]Ethyl]-1,3-Dimethyl-Piperazin-2-One (AZD5153) C₂₈H₃₄N₈O₃ Methoxy-triazole, bivalent piperazine/piperidine 554.6 g/mol Bivalent design for dual bromodomain inhibition; optimized for epigenetic targets

Key Differences in Pharmacological Properties

  • Target Affinity :

    • The target compound ’s methyl benzoate group may act as a prodrug, with esterase-mediated hydrolysis releasing an active carboxylic acid metabolite. This contrasts with AZD5153 , which uses a methoxy group for direct bromodomain binding .
    • CAS 1058447-40-7 and CAS 1058228-75-3 lack ester groups but include carboxamide linkers, which improve binding to receptors like muscarinic subtypes (e.g., m2/m4 receptors) .
  • Metabolic Stability :

    • The trifluoromethyl group in all compounds reduces oxidative metabolism. However, the target compound ’s ester group introduces susceptibility to esterase activity, whereas CAS 1058228-75-3 ’s ethyl-triazole modification further prolongs half-life .
  • Selectivity :

    • AZD5153 ’s bivalent structure enables dual BRD4 BD1/BD2 inhibition (IC₅₀ < 50 nM), whereas the target compound ’s simpler architecture may limit multitarget engagement .

Biological Activity

Methyl 4-[({1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C13H17F3N6O2
  • Molecular Weight : 356.31 g/mol

The structure consists of a benzoate moiety linked to a piperidine ring that is further substituted with a triazole derivative. The trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies on similar triazole derivatives have shown promising results against various cancer cell lines, including breast and colon cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through multiple pathways, including the modulation of signaling cascades such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Compounds with triazole structures have also been noted for their antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains. In vitro studies have demonstrated that related compounds exhibit activity against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to triazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a therapeutic avenue for conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of a similar triazole derivative on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 27.3 μM, indicating significant potential for further development as an anticancer agent .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of triazole derivatives against Mycobacterium tuberculosis. The compound exhibited comparable activity to standard treatments, suggesting its potential role in tuberculosis therapy .
  • Anti-inflammatory Mechanism : Research highlighted the ability of triazole compounds to inhibit TNF-alpha production in macrophages, demonstrating their utility in treating chronic inflammatory conditions .

Comparative Analysis of Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound ATriazoleIC50 = 27.3 μMModerateYes
Compound BTriazoleIC50 = 43.4 μMHighModerate
Methyl 4-[...]TriazoleTBDTBDTBD

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